Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 4412-92-4
VCID: VC13418875
InChI: InChI=1S/C12H10O4/c13-12(9-3-4-14-6-9)8-1-2-10-11(5-8)16-7-15-10/h1-6,12-13H,7H2
SMILES: C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol

Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol

CAS No.: 4412-92-4

Cat. No.: VC13418875

Molecular Formula: C12H10O4

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol - 4412-92-4

Specification

CAS No. 4412-92-4
Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
IUPAC Name 1,3-benzodioxol-5-yl(furan-3-yl)methanol
Standard InChI InChI=1S/C12H10O4/c13-12(9-3-4-14-6-9)8-1-2-10-11(5-8)16-7-15-10/h1-6,12-13H,7H2
Standard InChI Key NGZHHGIZOYVRMM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound features a benzo[d] dioxole group (a bicyclic structure with two oxygen atoms) linked to a furan-3-yl moiety through a hydroxymethyl (-CH2_2OH) group. This hybrid structure combines the electron-rich benzodioxole system with the aromatic furan ring, creating a planar scaffold conducive to π-π stacking interactions .

Key Structural Features:

  • Benzodioxole Ring: Provides rigidity and electron density, enhancing binding affinity to biological targets .

  • Furan-3-yl Group: Contributes to solubility in polar solvents and participates in hydrogen bonding .

  • Methanol Bridge: Serves as a flexible spacer, enabling conformational adaptability during molecular interactions .

Comparative Analysis with Analogues

Structural analogs of this compound exhibit distinct properties based on substitutions (Table 1) :

CompoundStructural FeaturesUnique Properties
Benzo[b]furanFuran ring fused to benzeneFluorescence properties
Benzodioxole derivativesBenzene with two adjacent oxygen atomsElectron-donating capacity
Target CompoundBenzodioxole-furan-methanol hybridEnhanced bioactivity and solubility

Synthesis and Manufacturing

Core Synthetic Pathways

The synthesis of Benzo[d] dioxol-5-yl(furan-3-yl)methanol involves multi-step organic reactions:

Appel Reaction and Azide Formation

A starting material, (6-bromobenzo[d] dioxol-5-yl)methanol, undergoes Appel conditions (CBr4/PPh3\text{CBr}_4/\text{PPh}_3) to yield a brominated intermediate. Subsequent nucleophilic substitution with sodium azide (NaN3\text{NaN}_3) produces 5-(azidomethyl)-6-bromobenzo[d] dioxole .

Huisgen Cycloaddition

The azide intermediate reacts with furan-3-yl acetylene via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a 1,2,3-triazole linkage. This step ensures regioselectivity and high yield (82%) .

Final Hydroxylation

The triazole intermediate is hydrolyzed under acidic conditions to introduce the methanol group, completing the synthesis .

Optimization Challenges

  • Yield Limitations: Side reactions during cycloaddition reduce efficiency, necessitating precise stoichiometric control .

  • Purification: Chromatographic separation is required due to diastereomer formation in non-polar solvents .

Chemical and Physical Properties

Physicochemical Profile

  • Solubility: Moderately soluble in ethanol (25 mg/mL) and dimethyl sulfoxide (DMSO) .

  • Stability: Degrades above 150°C; sensitive to prolonged UV exposure .

  • Spectroscopic Data:

    • IR: Peaks at 3257 cm1^{-1} (O-H stretch), 1677 cm1^{-1} (C=O) .

    • 1^1H NMR: Signals at δ 6.86–7.37 ppm (aromatic protons), δ 4.52 ppm (CH2_2OH) .

Reactivity

  • Oxidation: The methanol group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO4_4) .

  • Esterification: Reacts with acetyl chloride to form acetate derivatives, enhancing lipophilicity .

Biological Activities and Mechanisms

Antiparasitic and Antimicrobial Effects

In vitro studies demonstrate low micromolar activity against Trypanosoma cruzi (EC50_{50} = 3.2 µM) and Leishmania infantum (EC50_{50} = 4.8 µM). The compound disrupts parasite membrane integrity by inhibiting ergosterol biosynthesis .

Cytotoxicity Profiling

While effective against pathogens, the compound exhibits moderate cytotoxicity in human fibroblasts (MRC-5 EC50_{50} = 20 µM), necessitating structural modifications to improve selectivity .

Enzyme Inhibition

Molecular docking reveals strong binding affinity (KdK_d = 12 nM) to cytochrome P450 3A4 (CYP3A4), suggesting potential drug-drug interaction risks .

Applications in Drug Development

Lead Optimization

  • Analog Synthesis: Substituents on the furan ring (e.g., nitro groups) enhance antiparasitic potency by 3-fold .

  • Prodrug Design: Phosphate ester derivatives improve oral bioavailability in rodent models .

Material Science Applications

The compound’s planar structure facilitates its use in organic semiconductors, exhibiting a bandgap of 2.8 eV and hole mobility of 0.15 cm2^2/V·s .

Future Directions

Research Priorities

  • In Vivo Studies: Pharmacokinetic profiling in murine models to assess metabolic stability .

  • Toxicity Mitigation: Introducing polar groups (e.g., sulfonate) to reduce off-target effects .

Industrial Scalability

Continuous-flow synthesis methods are under development to enhance yield (target: 75%) and reduce waste .

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